molecular formula C11H8F3N5S B603412 1-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}methanamine CAS No. 1215973-38-8

1-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}methanamine

Cat. No.: B603412
CAS No.: 1215973-38-8
M. Wt: 299.28g/mol
InChI Key: LLLHRYQSQRTZNO-UHFFFAOYSA-N
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Description

1-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}methanamine is a complex organic compound that features a trifluoromethyl group attached to a triazolo-thiadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate. This multi-component reaction is carried out under metal-free conditions and provides a straightforward route to the desired triazole-thiadiazole scaffold .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolo-thiadiazole derivatives.

Scientific Research Applications

1-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of the trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor of various biological pathways.

Comparison with Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the triazole and thiadiazole rings.

    Trifluoromethyl-substituted triazoles: Compounds with similar trifluoromethyl groups but different ring systems.

Uniqueness: 1-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}methanamine is unique due to the combination of the trifluoromethyl group and the triazolo-thiadiazole ring system. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N5S/c12-11(13,14)9-16-17-10-19(9)18-8(20-10)7-3-1-6(5-15)2-4-7/h1-4H,5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLHRYQSQRTZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NN3C(=NN=C3S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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